molecular formula C17H16N2O2 B11580172 5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11580172
M. Wt: 280.32 g/mol
InChI Key: SEIOOLNQDGXRQN-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to form the phenoxy methyl intermediate. This intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the phenyl or phenoxy rings.

Scientific Research Applications

5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-13(2)15(10-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

SEIOOLNQDGXRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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